molecular formula C11H19NO B13232027 3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene

3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene

Cat. No.: B13232027
M. Wt: 181.27 g/mol
InChI Key: BQNAZXLFWKQNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound with the molecular formula C₁₁H₁₉NO. It is characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the correct isomer.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of 3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)5-3-2-4-10-13-11/h2,4H,3,5-10H2,1H3

InChI Key

BQNAZXLFWKQNPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC=CCO2)CC1

Origin of Product

United States

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